molecular formula C21H18ClN5O2S B2417460 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 886925-14-0

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2417460
CAS No.: 886925-14-0
M. Wt: 439.92
InChI Key: QUOBLWVPKVRSTB-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is often present in molecules with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for this compound involves the following steps:

  • Formation of the Triazole Ring: : The process starts with the cyclization of 1H-pyrrole-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of a chlorinating agent to yield the triazole ring.

  • Sulfanyl Group Introduction: : The triazole is then reacted with a thioether source to introduce the sulfanyl group at the 3-position.

  • Final Assembly: : The resulting compound is further reacted with 2-chlorophenyl isocyanate to form the final product.

Industrial Production Methods

For industrial-scale production, the process typically involves:

  • Batch Reactors: : Using controlled batch reactors for each step ensures consistency and purity.

  • Catalysis: : Employing catalysts to enhance reaction rates and yield.

  • Purification: : Utilizing techniques like recrystallization and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of sulfoxide or sulfone derivatives.

  • Reduction: : It can be reduced to remove the sulfanyl group, altering its biological activity.

  • Substitution: : Various substitution reactions can modify the triazole or acetamide moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Presence of bases or acids depending on the type of substitution.

Major Products Formed

  • Oxidized Derivatives: : Sulfoxides and sulfones.

  • Reduced Derivatives: : De-sulfanyl compounds.

  • Substituted Products: : Various triazole or acetamide derivatives.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has numerous applications across different scientific disciplines:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential as an antifungal or anticancer agent.

  • Industry: : Possible uses in the development of new materials with specific electronic or chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules:

  • Molecular Targets: : Binds to enzymes and proteins via its triazole and sulfanyl groups.

  • Pathways Involved: : Inhibits enzyme activity by occupying the active site, thus preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Comparison with Other Compounds

  • **2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide stands out due to its specific substituents and the presence of both triazole and pyrrole rings.

  • Similar Compounds

    • 2-{[5-(2-fluorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

    • 2-{[5-(2-bromophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

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Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-29-18-11-5-4-10-17(18)23-19(28)14-30-21-25-24-20(15-8-2-3-9-16(15)22)27(21)26-12-6-7-13-26/h2-13H,14H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBLWVPKVRSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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